

# Molecular formula and weight of Isoquinoline-5-boronic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isoquinoline-5-boronic acid*

Cat. No.: B1330735

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## An In-depth Technical Guide to Isoquinoline-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and key applications of **Isoquinoline-5-boronic acid**, a valuable building block in medicinal chemistry and organic synthesis.

## Core Molecular and Physical Properties

**Isoquinoline-5-boronic acid** is a stable, solid organic compound. Its key quantitative data are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BNO <sub>2</sub>	[1][2][3][4]
Molecular Weight	172.98 g/mol	[1]
CAS Number	371766-08-4	[1][3][4]
Appearance	White to cream to pale brown powder or crystalline powder	[4]
IUPAC Name	(isoquinolin-5-yl)boronic acid	[1][4]

## Synthesis Protocol

The synthesis of **Isoquinoline-5-boronic acid** is typically achieved in a two-step process, starting from isoquinoline. The first step involves the regioselective bromination of isoquinoline to yield 5-bromoisoquinoline, a critical intermediate. The subsequent step is the conversion of the bromo-functional group to a boronic acid via a lithium-halogen exchange followed by quenching with a trialkyl borate.

### Step 1: Synthesis of 5-Bromoisoquinoline

This protocol is adapted from a procedure for the synthesis of 5-bromoisoquinoline.

#### Materials:

- Isoquinoline
- Concentrated sulfuric acid (96%)
- N-bromosuccinimide (NBS), recrystallized
- Dry ice-acetone bath
- Diethyl ether
- Aqueous ammonia (25%)
- 1M Sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, cool concentrated sulfuric acid.
- Slowly add isoquinoline to the stirred acid, ensuring the internal temperature is maintained below 30°C.
- Cool the resulting solution to -25°C using a dry ice-acetone bath.

- Add N-bromosuccinimide in portions to the vigorously stirred solution, maintaining the internal temperature between -26°C and -22°C.
- Stir the suspension efficiently for 2 hours at -22 ± 1°C, and then for an additional 3 hours at -18 ± 1°C.
- Pour the homogeneous reaction mixture onto crushed ice.
- Adjust the pH of the resulting mixture to 9.0 with 25% aqueous ammonia, keeping the internal temperature below 25°C.
- Extract the alkaline suspension with diethyl ether.
- Separate the organic phase and wash it sequentially with 1M NaOH solution and water.
- Dry the organic phase over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by fractional distillation under reduced pressure to obtain 5-bromoisoquinoline as a white solid.[\[1\]](#)

## Step 2: Synthesis of Isoquinoline-5-boronic acid

This protocol is adapted from the synthesis of 8-isoquinolineboronic acid from 8-bromoisoquinoline and can be applied to 5-bromoisoquinoline.

Materials:

- 5-Bromoisoquinoline
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) solution in hexanes
- Trimethyl borate
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Ethyl acetate (EtOAc)

- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Dissolve 5-bromoisoquinoline in anhydrous THF in a flask under a nitrogen atmosphere.
- Cool the solution to -78°C.
- Slowly add n-butyllithium dropwise to the solution. Stir the reaction mixture at -78°C for 1 hour.
- Add trimethyl borate to the reaction mixture.
- Allow the reaction mixture to slowly warm to 0°C and maintain this temperature for 1 hour.
- Quench the reaction by adding a saturated aqueous solution of NaHCO<sub>3</sub>.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Concentrate the solution under reduced pressure.
- Purify the residue by silica gel column chromatography to yield **Isoquinoline-5-boronic acid**.



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Synthetic pathway for **Isoquinoline-5-boronic acid**.

## Key Applications in Research and Development

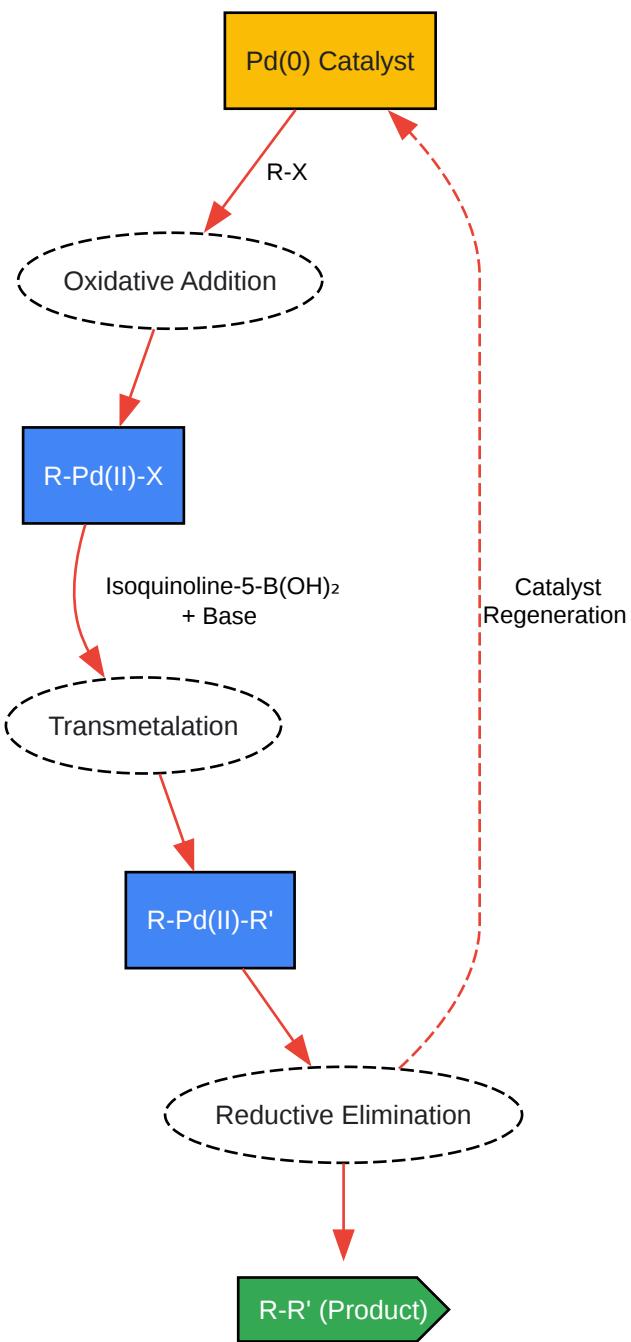
**Isoquinoline-5-boronic acid** is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials. **Isoquinoline-5-boronic acid** serves as the organoboron component, which reacts with an organic halide in the presence of a palladium catalyst and a base.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three principal steps:

- Oxidative Addition: The palladium(0) catalyst reacts with the organic halide ( $R-X$ ) to form a palladium(II) species.
- Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step typically requires the activation of the boronic acid with a base.
- Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.



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Catalytic cycle of the Suzuki-Miyaura coupling reaction.

## Significance in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. These activities include anticancer, antimicrobial, and anti-inflammatory properties. The ability to

introduce the isoquinoline moiety into more complex molecules via the boronic acid handle makes **Isoquinoline-5-boronic acid** a valuable tool for drug discovery and development programs. It allows for the systematic exploration of structure-activity relationships (SAR) by enabling the facile synthesis of diverse libraries of isoquinoline-containing compounds.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)